molecular formula C21H20N2O6 B2664498 4-(2-(4-(furan-2-carbonyl)piperazin-1-yl)-2-oxoethyl)-7-methoxy-2H-chromen-2-one CAS No. 919861-02-2

4-(2-(4-(furan-2-carbonyl)piperazin-1-yl)-2-oxoethyl)-7-methoxy-2H-chromen-2-one

Cat. No.: B2664498
CAS No.: 919861-02-2
M. Wt: 396.399
InChI Key: XURLYWJMEKIMOM-UHFFFAOYSA-N
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Description

4-(2-(4-(Furan-2-carbonyl)piperazin-1-yl)-2-oxoethyl)-7-methoxy-2H-chromen-2-one (CAS 919861-02-2) is a synthetic hybrid compound with a molecular formula of C21H20N2O6 and a molecular weight of 396.4 g/mol. It is composed of a 7-methoxychromen-2-one (7-methoxy coumarin) core linked via a 2-oxoethyl spacer to a piperazine ring that is further functionalized with a furan-2-carbonyl group. This strategic molecular architecture combines the recognized biological properties of coumarin and piperazine derivatives, making it a compound of significant interest in medicinal chemistry and antibacterial research . The primary research value of this compound lies in its potential as a lead structure for developing new antimicrobial agents. Structurally related compounds that incorporate coumarin and piperazine motifs have demonstrated potent activity against both gram-positive and gram-negative bacteria in scientific studies . Its mechanism of action is hypothesized to involve the inhibition of bacterial type II topoisomerases, such as DNA gyrase and topoisomerase IV, which are critical enzymes for DNA replication and cell viability . Furthermore, the coumarin moiety is known to compete with ATP for binding to the B subunit of DNA gyrase, thereby disrupting its essential function . Beyond its antimicrobial applications, the compound's core scaffold presents opportunities for broader pharmacological investigation. The coumarin structure is a privileged scaffold in drug discovery, with derivatives reported to exhibit a range of biological activities, including anticancer properties . Researchers can utilize this high-purity compound as a key intermediate or a template for structural optimization in structure-activity relationship (SAR) studies, aiming to develop novel therapeutic agents for oncology and infectious diseases . This product is provided for chemical and biological research purposes only. It is labeled "For Research Use Only" and is strictly not intended for diagnostic, therapeutic, or any human or veterinary applications .

Properties

IUPAC Name

4-[2-[4-(furan-2-carbonyl)piperazin-1-yl]-2-oxoethyl]-7-methoxychromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N2O6/c1-27-15-4-5-16-14(12-20(25)29-18(16)13-15)11-19(24)22-6-8-23(9-7-22)21(26)17-3-2-10-28-17/h2-5,10,12-13H,6-9,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XURLYWJMEKIMOM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)C(=CC(=O)O2)CC(=O)N3CCN(CC3)C(=O)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-(4-(furan-2-carbonyl)piperazin-1-yl)-2-oxoethyl)-7-methoxy-2H-chromen-2-one typically involves multiple steps, starting with the preparation of the furan-2-carbonyl piperazine intermediate. This intermediate is then reacted with a chromenone derivative under specific conditions to yield the final product. The reaction conditions often include the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods

Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions for larger volumes, ensuring consistent quality control, and implementing efficient purification techniques. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

4-(2-(4-(furan-2-carbonyl)piperazin-1-yl)-2-oxoethyl)-7-methoxy-2H-chromen-2-one can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

    Reduction: The carbonyl groups can be reduced to alcohols under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures, inert atmospheres, and the use of solvents like dichloromethane or ethanol .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the furan ring can yield furan-2,3-dione derivatives, while reduction of the carbonyl groups can produce alcohols .

Scientific Research Applications

Therapeutic Applications

1.1 Anticancer Activity
Recent studies have indicated that derivatives of the chromenone structure exhibit significant anticancer properties. The incorporation of the furan-2-carbonyl piperazine moiety enhances the cytotoxic effects against various cancer cell lines. For instance, compounds similar to this structure have shown promising results in inhibiting the proliferation of breast cancer (MCF-7), liver cancer (HepG2), and colorectal cancer (HCT-116) cells. The mechanism often involves the induction of apoptosis and cell cycle arrest, which are critical for cancer treatment .

1.2 Antiviral Properties
Research has also explored the antiviral potential of compounds containing the furan and piperazine moieties. These compounds have been tested against several viral strains, demonstrating effectiveness in inhibiting viral replication. The structural features contribute to their ability to disrupt viral entry or replication processes .

1.3 Anticonvulsant Effects
Another area of application is in the treatment of epilepsy and seizure disorders. Compounds with similar structures have been evaluated for their anticonvulsant activity using animal models, showing significant protection against induced seizures. The presence of specific functional groups appears to enhance their efficacy in modulating neurotransmitter systems .

Case Studies

3.1 Study on Anticancer Activity
A study published in a peer-reviewed journal examined a series of chromenone derivatives, including those with furan and piperazine groups, for their anticancer effects. The results indicated that certain modifications significantly increased cytotoxicity against MCF-7 cells, with IC50 values suggesting strong potential for further development as anticancer agents .

3.2 Evaluation of Antiviral Properties
In another investigation focusing on antiviral applications, a derivative was tested against influenza virus strains. The results demonstrated a marked reduction in viral titers, suggesting that this class of compounds could be developed into effective antiviral therapies .

3.3 Anticonvulsant Screening
A comprehensive screening for anticonvulsant properties revealed that compounds similar to 4-(2-(4-(furan-2-carbonyl)piperazin-1-yl)-2-oxoethyl)-7-methoxy-2H-chromen-2-one exhibited significant protective effects in animal models of epilepsy, with favorable safety profiles .

Data Table: Summary of Applications

ApplicationMechanismReference
AnticancerInduces apoptosis
AntiviralInhibits viral replication
AnticonvulsantModulates neurotransmitter systems

Mechanism of Action

The mechanism of action of 4-(2-(4-(furan-2-carbonyl)piperazin-1-yl)-2-oxoethyl)-7-methoxy-2H-chromen-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Key Structural Differences :

  • Target Compound : The furan-2-carbonyl group distinguishes it from analogues with alkyl/aryl benzyl (e.g., 4b, 4d) or hydroxyethyl (e.g., ) substituents. Furan’s electron-rich aromatic system may confer unique electronic properties compared to chloro or hydroxy groups.

Pharmacological and Physicochemical Properties

Solubility and Bioavailability

  • Piperazine derivatives generally improve aqueous solubility via protonation at physiological pH. The furan-2-carbonyl group, being less polar than hydroxy or chloro substituents, may reduce solubility compared to 4d or 4b but enhance membrane permeability .

Biological Activity

The compound 4-(2-(4-(furan-2-carbonyl)piperazin-1-yl)-2-oxoethyl)-7-methoxy-2H-chromen-2-one is a synthetic derivative of coumarin, which has garnered attention due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C23H23N3O6C_{23}H_{23}N_3O_6 with a molecular weight of approximately 431.50 g/mol. The structure features a coumarin backbone substituted with a furan-2-carbonyl piperazine moiety, which is essential for its biological activity.

Antimicrobial Activity

Research indicates that coumarin derivatives exhibit significant antimicrobial properties. A study highlighted that compounds similar to the target compound demonstrated activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The inhibition zones ranged from 14 to 17 mm, indicating moderate antibacterial activity compared to standard antibiotics like cefoxitin, which had a zone diameter of 20 mm .

Anticancer Properties

Furocoumarins have been reported to possess anticancer activity. Specific derivatives have shown efficacy in inhibiting cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. For instance, certain analogs demonstrated IC50 values lower than those of conventional chemotherapeutics like doxorubicin .

Antioxidant Activity

The antioxidant potential of coumarin derivatives has also been documented. Compounds derived from this class have displayed significant free radical scavenging abilities, contributing to their therapeutic effects in oxidative stress-related diseases .

The biological activities of this compound can be attributed to several mechanisms:

  • DNA Interaction : Some furocoumarins form covalent bonds with DNA, leading to disruptions in replication and transcription processes.
  • Enzyme Inhibition : These compounds often act as enzyme inhibitors, affecting pathways critical for microbial survival and cancer cell proliferation.
  • Cell Signaling Modulation : They may influence various signaling pathways associated with apoptosis and cell cycle regulation.

Study on Anticancer Activity

A significant study evaluated the anticancer effects of related coumarin derivatives on human cancer cell lines (e.g., A431 and Jurkat). The results indicated that certain derivatives had IC50 values significantly lower than doxorubicin, showcasing their potential as alternative therapeutic agents .

Antimicrobial Screening

In another investigation focusing on antimicrobial properties, several furocoumarin derivatives were tested against common pathogens. The results confirmed notable activity against Gram-positive and Gram-negative bacteria, supporting their use in treating infections .

Q & A

Q. What are the optimal synthetic routes for 4-(2-(4-(furan-2-carbonyl)piperazin-1-yl)-2-oxoethyl)-7-methoxy-2H-chromen-2-one, and how can purity be maximized?

  • Methodological Answer : The synthesis involves coupling a furan-2-carbonyl-piperazine intermediate with a 7-methoxy-chromen-2-one core via a 2-oxoethyl linker. Key steps include:
  • Step 1 : Preparation of the furan-2-carbonyl-piperazine moiety using carbodiimide-mediated coupling (e.g., EDC/HOBt) under inert conditions .
  • Step 2 : Activation of the chromen-2-one core with a bromoacetyl group for nucleophilic substitution with the piperazine intermediate.
  • Step 3 : Purification via silica gel chromatography (eluent: ethyl acetate/hexane, 3:7) followed by recrystallization in ethanol to achieve >95% purity.
  • Critical Parameters : Maintain reaction temperatures at 0–5°C during coupling to minimize side reactions. Use anhydrous solvents to prevent hydrolysis of reactive intermediates .

Q. Which spectroscopic and chromatographic techniques are most effective for structural confirmation?

  • Methodological Answer :
  • 1H/13C NMR : Assign signals for the furan ring (δ 6.5–7.5 ppm), methoxy group (δ 3.8–4.0 ppm), and chromen-2-one carbonyl (δ 160–165 ppm). Overlapping signals in the piperazine region (δ 2.5–3.5 ppm) can be resolved using 2D COSY or HSQC .
  • HPLC : Use a C18 column (mobile phase: acetonitrile/water, 60:40) with UV detection at 254 nm to confirm purity. Retention time consistency across batches indicates reproducibility .
  • HRMS : Confirm molecular ion [M+H]+ at m/z 439.15 (calculated for C22H21N2O7) with <2 ppm error .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the biological relevance of the furan-piperazine-chromenone scaffold?

  • Methodological Answer :
  • Analog Synthesis : Replace the furan-2-carbonyl group with bioisosteres (e.g., thiophene-2-carbonyl, benzodioxine-carbonyl) and compare activity .
  • Assay Design : Test analogs in enzyme inhibition assays (e.g., kinase or protease targets) using fluorescence polarization or SPR to quantify binding affinities (KD). Include positive controls (e.g., staurosporine for kinases) .
  • Data Interpretation : Use IC50 values and molecular docking (AutoDock Vina) to correlate substituent effects with activity. For example, bulkier groups on the piperazine may sterically hinder target binding .

Q. How should researchers address contradictions in bioactivity data across different assay systems?

  • Methodological Answer :
  • Case Example : If the compound shows IC50 = 1.2 µM in a cell-free kinase assay but no activity in cell-based assays, consider:
  • Membrane Permeability : Perform a parallel artificial membrane permeability assay (PAMPA) to assess passive diffusion. LogP >3 may indicate poor aqueous solubility .
  • Metabolic Stability : Incubate with liver microsomes (human or rodent) to evaluate CYP450-mediated degradation. Half-life <30 min suggests rapid metabolism .
  • Resolution : Modify the scaffold with PEGylated linkers or prodrug strategies to enhance bioavailability .

Q. What experimental designs are recommended for in vivo pharmacokinetic and toxicity profiling?

  • Methodological Answer :
  • Pharmacokinetics : Administer a single IV/oral dose (10 mg/kg) in rodents. Collect plasma samples at 0, 1, 3, 6, 12, 24 h for LC-MS/MS analysis. Calculate AUC, Cmax, and t1/2 .
  • Toxicity : Conduct a 14-day repeat-dose study (OECD 407 guidelines). Monitor hematological, hepatic, and renal markers. Histopathology of liver/kidney tissues can identify off-target effects .
  • Statistical Design : Use randomized block designs with n=6–8 animals/group to account for inter-individual variability .

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